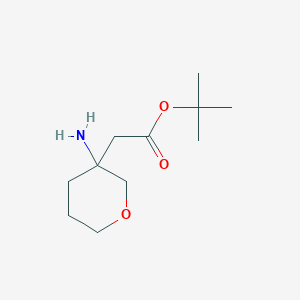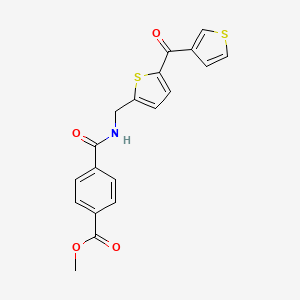![molecular formula C16H26ClN3O3 B2427599 N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride CAS No. 2470438-47-0](/img/structure/B2427599.png)
N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(aminomethyl)oxan-4-yl]acetic acid hydrochloride” has a molecular weight of 209.67 . It’s a powder stored at room temperature .
Synthesis Analysis
Tavaborole, a related compound, can be synthesized using various methods, including the reaction of 4-aminomethyltetrahydrofuran-3-one with di-tert-butyl dicarbonate, followed by the coupling of the resulting tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate with 2-fluoro-3-hydroxybenzoic acid.Molecular Structure Analysis
The compound “oxan-4-ylmethanamine” has a molecular formula of CHNO and an average mass of 115.174 Da .Physical And Chemical Properties Analysis
The compound “2-[4-(aminomethyl)oxan-4-yl]acetic acid hydrochloride” is a powder stored at room temperature . Tavaborole, a related compound, has a melting point of 252-256°C and a boiling point of 428.4°C at 760 mmHg.Scientific Research Applications
Synthesis and Characterization
- A study identified N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound related to the research chemical N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride. This study highlights the importance of accurate identification and characterization in the field of synthetic cannabinoids research (McLaughlin et al., 2016).
Chemical Reactions and Synthesis Techniques
- Research on the Nitrile Carboxamide Rearrangement, which includes reactions involving cyclohexanone-2-carboxamide, relates to the synthesis of compounds like N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride. This study provides insight into the chemical processes and synthesis techniques relevant to this compound (Bischoff, Schroeder, & Gründemann, 1982).
Intramolecular Cyclization for Oxazole Synthesis
- A study reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, which is relevant to the synthesis of compounds like N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride. This research provides valuable methods for producing functionalized oxazoles (Kumar et al., 2012).
Gold-Catalyzed Intermolecular Formal [3+2]-Dipolar Cycloaddition
- Research on the synthesis of functionalised 4-aminooxazoles via gold-catalyzed intermolecular reactions offers insights into innovative methods for creating oxazole-based compounds, relevant to the study of N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride (Gillie, Reddy, & Davies, 2016).
Synthesis and Antimicrobial Activities
- A study on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides explored their potential as antimicrobial agents. This research contributes to understanding the broader applications of similar carboxamide compounds in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).
Antipsychotic Potential of Heterocyclic Carboxamides
- A study evaluated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents, contributing to the understanding of carboxamides' pharmacological properties, relevant to the research of compounds like N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride (Norman et al., 1996).
Safety and Hazards
properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c17-11-16(6-8-21-9-7-16)19-14(20)13-10-22-15(18-13)12-4-2-1-3-5-12;/h10,12H,1-9,11,17H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBOEUPWPIKABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CO2)C(=O)NC3(CCOCC3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,2-benzoxazol-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2427517.png)
![Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate](/img/structure/B2427518.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2427519.png)


![N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2427526.png)
![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2427528.png)
![(3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2427530.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)
![3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427536.png)

